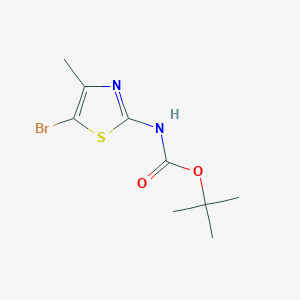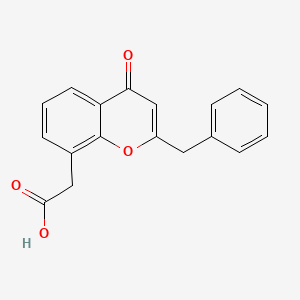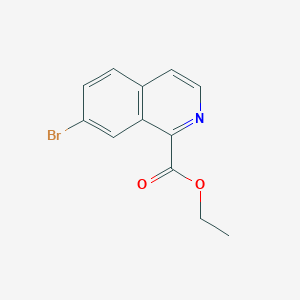
3-Bromo-1-(cyclopropylmethyl)-5,6,7,8-tetrahydroquinolin-2(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-(cyclopropylmethyl)-5,6,7,8-tetrahydroquinolin-2(1h)-one is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry and organic synthesis. This particular compound is characterized by the presence of a bromine atom at the third position, a cyclopropylmethyl group at the first position, and a tetrahydroquinoline core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(cyclopropylmethyl)-5,6,7,8-tetrahydroquinolin-2(1h)-one typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the tetrahydroquinoline core through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Bromination: The bromine atom is introduced at the third position through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced via a nucleophilic substitution reaction, where a suitable cyclopropylmethyl halide reacts with the tetrahydroquinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1-(cyclopropylmethyl)-5,6,7,8-tetrahydroquinolin-2(1h)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydroquinoline derivatives.
Cyclization Reactions: The presence of the cyclopropylmethyl group allows for potential cyclization reactions under specific conditions.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, products can include amine, thiol, or ether derivatives.
Oxidation Products: Quinoline derivatives.
Reduction Products: Dihydroquinoline derivatives.
Applications De Recherche Scientifique
3-Bromo-1-(cyclopropylmethyl)-5,6,7,8-tetrahydroquinolin-2(1h)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.
Industrial Applications: The compound is used in the development of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-Bromo-1-(cyclopropylmethyl)-5,6,7,8-tetrahydroquinolin-2(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropylmethyl group play crucial roles in modulating the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromoquinoline: Lacks the cyclopropylmethyl group and tetrahydro structure.
1-Cyclopropylmethyl-5,6,7,8-tetrahydroquinolin-2(1h)-one: Lacks the bromine atom.
3-Bromo-5,6,7,8-tetrahydroquinolin-2(1h)-one: Lacks the cyclopropylmethyl group.
Uniqueness
3-Bromo-1-(cyclopropylmethyl)-5,6,7,8-tetrahydroquinolin-2(1h)-one is unique due to the combination of the bromine atom and the cyclopropylmethyl group, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C13H16BrNO |
|---|---|
Poids moléculaire |
282.18 g/mol |
Nom IUPAC |
3-bromo-1-(cyclopropylmethyl)-5,6,7,8-tetrahydroquinolin-2-one |
InChI |
InChI=1S/C13H16BrNO/c14-11-7-10-3-1-2-4-12(10)15(13(11)16)8-9-5-6-9/h7,9H,1-6,8H2 |
Clé InChI |
IQGWZZWUUBATEX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C=C(C(=O)N2CC3CC3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol](/img/structure/B11840933.png)


![2-(Quinolin-2-ylthio)benzo[d]thiazole](/img/structure/B11840958.png)

![1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11840970.png)




![5-Chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11840995.png)
![4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]benzaldehyde](/img/structure/B11841009.png)
![4-Benzyl-4,7-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B11841022.png)
